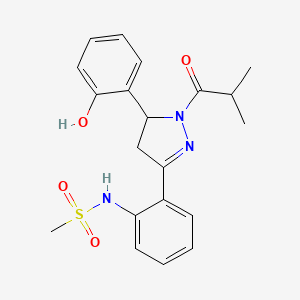

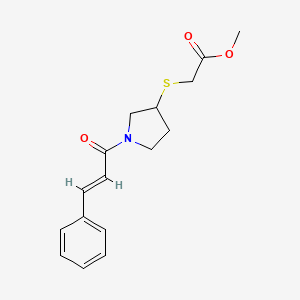

![molecular formula C21H19N3O2S B2930871 N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea CAS No. 497060-27-2](/img/structure/B2930871.png)

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, also known as NBPTh, is a thiourea-based compound that has been studied for its potential applications in scientific research. It has been used as a reagent in various organic synthesis reactions, as well as a catalyst for various biochemical processes. It has been studied for its potential to act as an inhibitor of certain enzyme activities, and its ability to modulate the activity of certain proteins. Additionally, NBPTh has been studied for its potential applications in biochemistry and physiology, as well as its possible use as a lab tool for various experiments.

Applications De Recherche Scientifique

Antioxidant Activity and Toxicity Mitigation

Benzothiazoles and thioureas, like N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, are known for their potential in inactivating reactive chemical species through their antioxidant activity. Studies have explored the synthesis of benzothiazole-isothiourea derivatives and their effectiveness in scavenging free radicals in vitro and ex vivo, particularly in the context of mitigating acetaminophen-induced hepatotoxicity. These compounds have shown promising results in increasing reduced glutathione content and reducing malondialdehyde levels, highlighting their potential in combating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Synthesis and Bioactivity of Thiourea Derivatives

The synthesis of thiourea derivatives, including those related to N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea, has been extensively studied. These compounds have been prepared from various benzoyl chlorides and evaluated for their antibacterial, antifungal, and insecticidal activities. Although some thioureas exhibit significant antibacterial activity, their antifungal and insecticidal properties have been found to be less pronounced (Saeed & Batool, 2007).

Heterocyclic Ring Modifications and Antifolate Inhibitors

Modifications of the benzoyl ring in quinazoline-based antifolates, including heterocyclic replacements like thiophene, thiazole, and pyridine, have been explored for their potential as thymidylate synthase inhibitors and cytotoxic agents. These modifications aim to enhance the transport into cells via the reduced folate carrier mechanism and improve substrate activity for folylpolyglutamate synthetase, potentially leading to more effective anticancer agents (Marsham et al., 1991).

Propriétés

IUPAC Name |

4-methyl-N-[(3-phenylmethoxypyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-15-9-11-17(12-10-15)20(25)24-21(27)23-19-18(8-5-13-22-19)26-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H2,22,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSXFWZCRJYLGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=N2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-methylbenzoyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

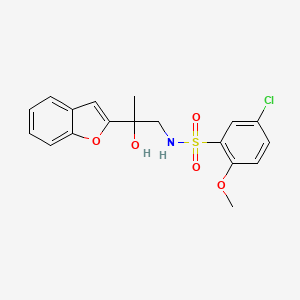

![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid](/img/structure/B2930789.png)

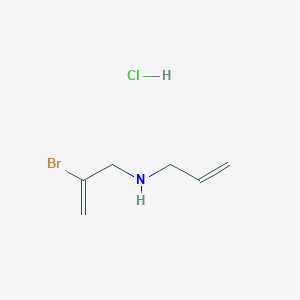

![N-[(3-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2930794.png)

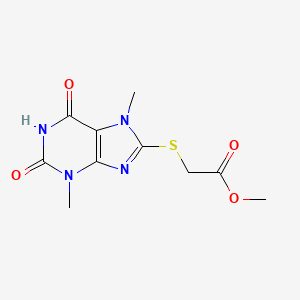

![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)

![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)

![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)